molecular formula C17H15N3O2S3 B3013855 N-(4-(2-((3-(methylthio)phenyl)amino)-2-oxoethyl)thiazol-2-yl)thiophene-3-carboxamide CAS No. 1210175-72-6

N-(4-(2-((3-(methylthio)phenyl)amino)-2-oxoethyl)thiazol-2-yl)thiophene-3-carboxamide

Cat. No.: B3013855
CAS No.: 1210175-72-6
M. Wt: 389.51
InChI Key: YZYCYUKYGKUWNU-UHFFFAOYSA-N
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Description

N-(4-(2-((3-(methylthio)phenyl)amino)-2-oxoethyl)thiazol-2-yl)thiophene-3-carboxamide is a synthetic organic compound featuring a hybrid heterocyclic structure, incorporating both thiazole and thiophene moieties. This molecular architecture is of significant interest in medicinal chemistry research, as similar scaffolds are frequently explored for their potential biological activities . Thiazole derivatives are known to exhibit a broad spectrum of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities . The presence of the methylthioether and carboxamide functional groups may influence the compound's binding affinity and interaction with biological targets. Further research is required to fully elucidate the specific applications, mechanism of action, and research value of this compound. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[4-[2-(3-methylsulfanylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2S3/c1-23-14-4-2-3-12(7-14)18-15(21)8-13-10-25-17(19-13)20-16(22)11-5-6-24-9-11/h2-7,9-10H,8H2,1H3,(H,18,21)(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZYCYUKYGKUWNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

It’s known that thiophene derivatives can interact with various targets and cause changes in their function. The specific interactions and resulting changes would depend on the exact structure of the compound and its targets.

Biochemical Pathways

Thiophene derivatives are known to affect various biochemical pathways due to their wide range of therapeutic properties. The affected pathways and their downstream effects would depend on the compound’s targets and mode of action.

Biological Activity

N-(4-(2-((3-(methylthio)phenyl)amino)-2-oxoethyl)thiazol-2-yl)thiophene-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antifungal and anticancer research. This article explores its biological properties, supported by recent studies and findings.

Chemical Structure and Properties

The compound features a complex structure that includes a thiazole ring, a thiophene moiety, and a methylthio-substituted phenyl group. The molecular formula can be represented as follows:

C15H14N2O2S2C_{15}H_{14}N_{2}O_{2}S_{2}

This structure is significant as it influences the compound's interaction with biological targets, leading to its diverse biological activities.

Antifungal Activity

Recent studies have highlighted the antifungal potential of compounds containing thiazole and thiophene derivatives. For instance, a series of thiazole-based compounds demonstrated notable activity against Candida albicans and Candida parapsilosis. In particular, derivatives with electronegative substituents showed enhanced antifungal activity due to increased lipophilicity, which facilitates membrane penetration and target interaction .

Table 1: Antifungal Activity of Thiazole Derivatives

CompoundTarget OrganismMIC (μg/mL)
2dCandida albicans1.50
2eCandida parapsilosis1.23

The minimum inhibitory concentration (MIC) values indicate that these compounds are comparable to established antifungals like ketoconazole, suggesting their potential as therapeutic agents .

Cytotoxicity Analysis

In addition to antifungal properties, the cytotoxic effects of this compound have been investigated. The cytotoxicity was assessed against NIH/3T3 cell lines, with IC50 values indicating the concentration required to inhibit cell growth by 50%.

Table 2: Cytotoxicity of Thiazole Derivatives

CompoundIC50 (μM)Remarks
2d148.26Moderate cytotoxicity
2e187.66Moderate cytotoxicity
Doxorubicin>1000High cytotoxicity

The results suggest that while these compounds exhibit some level of cytotoxicity, they may selectively target fungal cells over normal mammalian cells, making them promising candidates for further development .

The mechanism by which these compounds exert their biological effects is likely multifaceted. Molecular docking studies have shown that these thiazole derivatives can interact with key enzymes involved in fungal cell wall synthesis. For example, they were found to bind effectively to the active site of CYP51 (a crucial enzyme in ergosterol biosynthesis), which is essential for fungal cell viability .

Case Studies and Research Findings

Several case studies have explored the efficacy of thiazole and thiophene derivatives in various biological contexts:

  • Antifungal Efficacy : A study demonstrated that certain thiazole derivatives inhibited fungal growth in vitro, highlighting their potential as novel antifungal agents.
  • Cytotoxic Profile : Research indicated that modifications in the chemical structure significantly influenced both antifungal activity and cytotoxicity profiles, emphasizing the importance of structure-activity relationships (SAR).
  • In Silico Studies : Computational modeling has provided insights into how structural variations affect binding affinity to target enzymes, aiding in the design of more potent derivatives .

Comparison with Similar Compounds

Thiophene-2-Carboxamide Derivatives

  • The thiophene-2-carboxamide position differs from the target compound’s 3-carboxamide, which may alter steric interactions .

Comparison :

Property Target Compound (Thiophene-3-carboxamide) (Thiophene-2-carboxamide) (Thiophene-2-carboxamide)
Substituent Position Thiophene-3-carboxamide Thiophene-2-carboxamide Thiophene-2-carboxamide
Aromatic Group 3-(Methylthio)phenyl 3-Chloro-4-fluorophenyl 4-Fluorophenyl
Molecular Weight ~409–464 g/mol (estimated) 409.9 g/mol 394.4 g/mol

Urea-Linked Thiazole Derivatives ()

Compounds such as 1f and 1g feature urea linkages instead of carboxamides, with trifluoromethyl or fluorophenyl substituents:

  • 1f : Melting point 198–200°C, ESI-MS m/z 667.9 [M−2HCl+H]⁺.
  • 1g : Melting point 205–207°C, ESI-MS m/z 638.1 [M−2HCl+H]⁺.

Comparison :

  • Urea derivatives generally exhibit higher melting points (198–207°C) compared to carboxamides, suggesting stronger intermolecular interactions (e.g., hydrogen bonding) .
  • The urea group may enhance binding to polar targets but reduce metabolic stability compared to carboxamides.

Benzothiazole Carboxamides ()

Examples include 4a (N-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamide) and 4c (3-fluorophenyl variant):

  • 4a: Melting point 173–175°C, synthesized in 60% yield via ethanol reflux .
  • 4c : Melting point 179–182°C, 73% yield .

Comparison :

  • Benzothiazole carboxamides exhibit lower yields (37–73%) compared to thiophene carboxamides, possibly due to steric hindrance from the fused benzene ring.

Nitrothiophene Carboxamides ()

Compound 13 (N-(4-(3-fluoro-4-methylphenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide):

  • Features a nitro group (-NO₂) on the thiophene ring, which increases electrophilicity and may enhance antibacterial activity .

Comparison :

Thioacetamide Derivatives ()

N-(4-chlorophenyl)-2-((4-(2-((3-(methylthio)phenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide:

  • Molecular Formula : C₂₀H₁₈ClN₃O₂S₃
  • Key Feature : A thioacetamide (-SCC(=O)N-) linker instead of a direct acetamide bridge, which may influence redox stability and sulfur-mediated interactions .

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